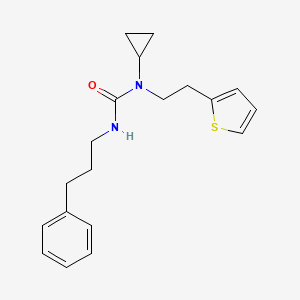
1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H24N2OS and its molecular weight is 328.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiacetylcholinesterase Activity
One study synthesized and evaluated a series of urea derivatives for their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility. This research underscores the potential of urea derivatives in developing treatments for conditions associated with acetylcholinesterase, such as Alzheimer's disease (Vidaluc et al., 1995).
Synthesis of Ureas from Carboxylic Acids
Another study focused on the synthesis of ureas through the Lossen rearrangement, demonstrating a method for converting carboxylic acids to ureas. This process achieved good yields without racemization under mild conditions, indicating its utility in synthesizing urea compounds for various applications, including medicinal chemistry and material science (Thalluri et al., 2014).
Corrosion Inhibition
Urea derivatives have also been evaluated for their role as corrosion inhibitors. One study examined the inhibition effect of 1,3,5-triazinyl urea derivatives against mild steel corrosion in acidic solutions. These compounds were found to efficiently inhibit corrosion, suggesting their potential use in industrial applications to protect metals from acidic corrosion (Mistry et al., 2011).
Cytokinin-like Activity in Plant Biology
In plant biology, urea derivatives have been identified as positive regulators of cell division and differentiation, with some showing cytokinin-like activity. These findings open avenues for using urea derivatives in agriculture to enhance plant growth and development (Ricci & Bertoletti, 2009).
Anion Tuning of Hydrogel Properties
Research on low molecular weight hydrogelators based on urea compounds demonstrated that the rheology and morphology of hydrogels could be tuned by the identity of the anion. This property is crucial for developing materials with specific mechanical properties for biomedical applications (Lloyd & Steed, 2011).
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(3-phenylpropyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c22-19(20-13-4-8-16-6-2-1-3-7-16)21(17-10-11-17)14-12-18-9-5-15-23-18/h1-3,5-7,9,15,17H,4,8,10-14H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDXNGIYFAETEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2382332.png)
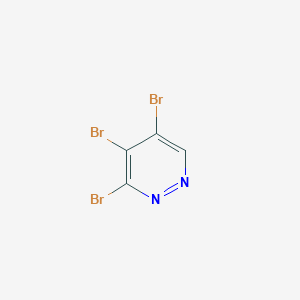

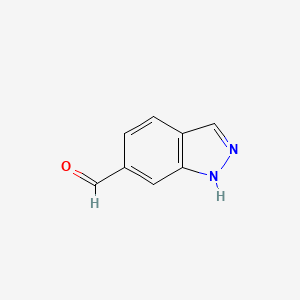
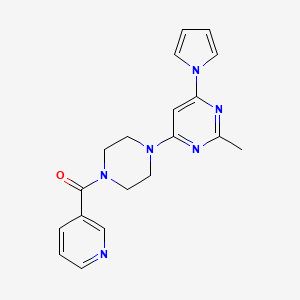

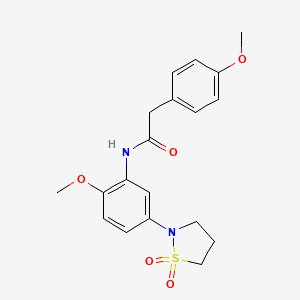
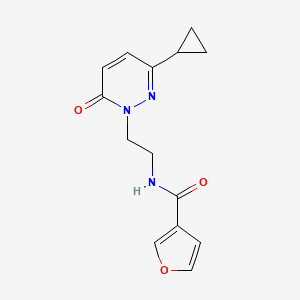
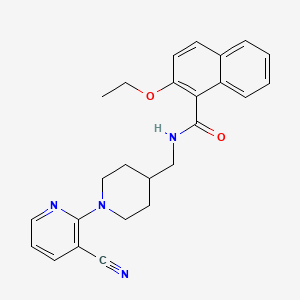
![N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2382347.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2382349.png)
![7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2382352.png)

